Kekulene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15123-47-4 |

|---|---|

Molecular Formula |

C48H24 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

tridecacyclo[26.18.2.03,44.06,43.08,41.011,40.013,38.016,37.018,35.021,34.023,32.026,31.029,46]octatetraconta-1(46),2,4,6,8(41),9,11,13(38),14,16,18(35),19,21(34),22,24,26(31),27,29,32,36,39,42,44,47-tetracosaene |

InChI |

InChI=1S/C48H24/c1-2-26-14-28-5-6-30-16-32-9-10-34-18-36-12-11-35-17-33-8-7-31-15-29-4-3-27-13-25(1)37-19-39(27)41(29)21-43(31)45(33)23-47(35)48(36)24-46(34)44(32)22-42(30)40(28)20-38(26)37/h1-24H |

InChI Key |

TYPKKLUFDMGLAC-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51 |

Canonical SMILES |

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51 |

Origin of Product |

United States |

Foundational & Exploratory

Kekulene: A Comprehensive Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of twelve fused benzene rings in a cyclic arrangement, forming a unique doughnut-shaped macrocycle.[1][2] First synthesized in 1978 by Staab and Diederich, its electronic structure and properties have been a subject of intense scientific debate for decades.[1][3] This technical guide provides an in-depth analysis of the fundamental properties of this compound, summarizing key experimental and computational findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the unique characteristics of this molecule, such as its potential as a scaffold or in the study of π-electron systems.

Molecular Structure and Aromaticity

The central question surrounding this compound has been the nature of its π-electron delocalization. Two primary models have been proposed: the "superaromatic" Kekule model and the "benzenoid" Clar model.[1][4]

-

Kekule Model: This model postulates two concentric aromatic annulene rings, an inner[5]annulene and an outer[6]annulene, which would confer "superaromatic" stability to the molecule.[4]

-

Clar Model: In contrast, the Clar model describes this compound as a series of six discrete aromatic benzene-like rings (π-sextets) connected by non-aromatic linkers.[1][4]

Crystal and Molecular Structure

X-ray diffraction studies have revealed that this compound is an almost perfectly planar molecule in the solid state.[9] However, due to steric hindrance between the inner hydrogen atoms, there is a slight out-of-plane distortion of the C-H bonds in the central cavity.[1][7] The molecule possesses D₃d symmetry.[7]

The bond lengths within the this compound framework are not uniform, which is a key piece of evidence against the superaromatic model. Instead, there is a distinct bond length alternation consistent with the Clar model, indicating a localization of the π-electrons within specific benzene-like rings.[5][7]

Table 1: Experimental and Computed Carbon-Carbon Bond Lengths in this compound

| Bond Type | Experimental (XRD) Bond Length (Å)[7] | Computed (B3LYP-def2-TZVP) Bond Length (Å)[7] |

| Peripheral C(H)–C(H) bonds | ~1.35 | 1.353 |

| Radial bonds connecting benzene-like rings | ~1.44 | 1.446 |

| Bonds within the benzene-like rings | 1.39 - 1.42 | 1.395 - 1.422 |

| Inner C-C bonds | ~1.46 | 1.463 |

Note: The experimental bond lengths are approximated from graphical representations in the cited literature.

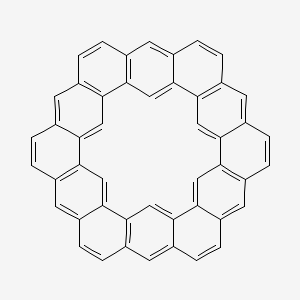

The structure of this compound can be visualized as a logical relationship between its constituent parts, as depicted in the following diagram.

Caption: Logical structure of the this compound molecule.

Synthesis of this compound

The synthesis of this compound is a significant challenge due to its large, rigid, and highly insoluble nature.[3][8] The original synthesis by Staab and Diederich in 1978 was a landmark achievement.[3] More recently, an improved synthetic route has been developed, increasing the yield and accessibility of this molecule for further study.[7][10]

Original Synthesis by Staab and Diederich (1978)

The initial synthesis was a multi-step process that involved the construction of a key precursor which was then subjected to a photochemical cyclodehydrogenation reaction to form the final macrocycle.[2][3] The final step, an oxidation with DDQ, was performed in trichlorobenzene at 100°C for three days.[3] Purification was extremely difficult due to the very low solubility of this compound.[3]

Improved Synthesis by Pérez and coworkers (2019)

A more recent and efficient synthesis involves a double Diels-Alder reaction between styrene and a versatile benzodiyne synthon to construct a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.[7][10] This method offers a four-fold increased yield for the key intermediate compared to the previous synthesis.[7]

The general workflow for the modern synthesis of this compound is outlined below.

Caption: Simplified workflow for the modern synthesis of this compound.

Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are consistent with its Clar-type structure, characterized by localized aromatic sextets.

Electronic Properties

This compound has a calculated HOMO-LUMO gap of approximately 3.55 eV, which is unusually high for such a large polycyclic aromatic hydrocarbon and is comparable to that of anthracene.[7] This large gap is indicative of a lack of extensive π-electron delocalization across the entire macrocycle, further supporting the Clar model.[7]

Table 2: Key Electronic Properties of this compound

| Property | Value | Method |

| HOMO-LUMO Gap | 3.55 eV | B3LYP-def2-TZVP (Computed)[7] |

| Symmetry Group | D₃d | Computed[7] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its extremely low solubility, obtaining ¹H NMR spectra of this compound is challenging and requires high temperatures (around 200°C) and specialized solvents like deuterated trichlorobenzene.[3][8] The spectrum shows three main signals, with the protons in the inner cavity being significantly deshielded (appearing at a high chemical shift).[11] This deshielding is contrary to what would be expected for a superaromatic system with a diatropic ring current and instead supports the presence of localized benzenoid ring currents.[3][12]

Table 3: ¹H NMR Chemical Shifts of this compound

| Proton Environment | Chemical Shift (δ) in [D₅]-1,3,5-trichlorobenzene at ~200°C[13] |

| Inner Protons | 10.45 ppm |

| Outer Protons | 8.37 ppm |

| Outer Protons | 7.95 ppm |

UV-Vis Absorption and Emission Spectroscopy: The absorption and emission spectra of this compound have been studied.[5][13] The molecule exhibits both fluorescence and phosphorescence.[9] The relatively strong phosphorescence is attributed to an intermolecular heavy atom effect when measured in a chlorinated solvent matrix.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental methodologies used in the study of this compound.

Single-Molecule Atomic Force Microscopy (AFM)

-

Objective: To visualize the real-space structure of a single this compound molecule and determine its bond order.

-

Methodology:

-

This compound is sublimated onto a clean Cu(111) surface under ultra-high vacuum conditions.

-

The sample is cooled to low temperatures (e.g., 5 K) to immobilize the molecules.

-

A CO-functionalized tip is used to enhance the resolution of the AFM imaging.

-

Constant-height AFM images are recorded at different tip-sample distances to resolve the individual carbon-carbon bonds.[7]

-

-

Data Analysis: The brightness and apparent length of the bonds in the AFM images are correlated with their bond order. Shorter and brighter bonds correspond to higher bond orders (more double-bond character).[7]

X-ray Diffraction (XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in a this compound crystal.

-

Methodology:

-

Single crystals of this compound are grown, which is a significant challenge due to its low solubility. This can be achieved by slow cooling of a solution in a high-boiling point solvent like triphenylene.[3]

-

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

The diffraction pattern is collected and analyzed to solve the crystal structure.[13]

-

-

Data Analysis: The diffraction data is used to calculate the electron density map of the unit cell, from which the positions of the individual atoms and the bond lengths can be determined with high precision.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the electronic environment of the protons in the this compound molecule.

-

Methodology:

-

A saturated solution of this compound is prepared in a high-boiling deuterated solvent such as 1,3,5-trichlorobenzene-d₃ or 1,2,4,5-tetrachlorobenzene-d₂.[13]

-

The ¹H NMR spectrum is recorded at an elevated temperature (e.g., 155-200°C) to achieve sufficient solubility and resolution.[13]

-

A large number of scans may be required to obtain a good signal-to-noise ratio.[8]

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure and electronic properties of the molecule.

Conclusion and Future Outlook

This compound stands as a cornerstone molecule in the study of aromaticity. The consensus from decades of research is that it is best described by the Clar model, with localized aromatic sextets, rather than a globally delocalized superaromatic system. Its unique rigid, planar, and porous structure makes it an interesting candidate for further exploration in materials science and supramolecular chemistry. While direct applications in drug development are not immediately apparent, the fundamental understanding of its π-electron system and its use as a molecular scaffold could inspire the design of novel therapeutic agents or diagnostic tools. The continued development of synthetic methodologies will undoubtedly open new avenues for creating this compound derivatives with tailored properties, paving the way for new discoveries in this fascinating area of chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. iipseries.org [iipseries.org]

- 5. scispace.com [scispace.com]

- 6. Revisiting this compound: Synthesis and Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mystery of whether or not this compound is superaromatic unravelled after 41 years | Research | Chemistry World [chemistryworld.com]

- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 9. ciceco.ua.pt [ciceco.ua.pt]

- 10. Synthesis and assembly of extended quintulene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 13. pubs.acs.org [pubs.acs.org]

The Enduring Enigma of Kekulene: A Technical Guide to its Discovery and Synthesis

For decades, the captivating molecular architecture of kekulene has intrigued and challenged chemists. This in-depth technical guide provides a comprehensive overview of the history of its discovery, the evolution of its synthesis, and the critical experimental data that have shaped our understanding of this unique cycloarene.

Introduction: The Allure of a Superbenzene

This compound (C48H24) is a remarkable polycyclic aromatic hydrocarbon (PAH) composed of twelve fused benzene rings in a cyclic arrangement, earning it the moniker of a[1]-circulene.[2] Its structure, reminiscent of a "superbenzene," sparked a long-standing debate regarding its electronic nature and aromaticity.[3] Two primary models have been proposed: the "Kekulé" configuration, suggesting two concentric aromatic annulenes, and the "Clar" configuration, which posits six disjointed aromatic sextets.[2][3] This guide delves into the pivotal moments of this compound's history, from its theoretical conception to its eventual synthesis and characterization, providing researchers, scientists, and drug development professionals with a detailed understanding of this fascinating molecule.

A Historical Odyssey: From Postulation to Realization

The journey to conquering this compound was a multi-decade endeavor, marked by theoretical postulations and persistent synthetic efforts.

The concept of this compound was first postulated by physical chemist McWeeny in 1951, long before its synthesis was feasible.[4] The molecule was named in honor of August Kekulé, who famously proposed the structure of benzene.[4] The first synthetic investigations began in 1965, a century after Kekulé's seminal work.[4] However, it was not until 1978 that the landmark first synthesis of this compound was achieved by Heinz A. Staab and François Diederich.[2][3][4] This achievement is widely regarded as a milestone in the field of aromatic chemistry.[3] For four decades, their synthesis remained the only reported method until an improved route was developed, leading to a renewed interest in this captivating molecule.[5][6]

References

- 1. scispace.com [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Revisiting this compound: Synthesis and Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bringing back this compound | CiQUS -USC - University of Santiago de Compostela [usc.es]

The Circulenes: A Technical Guide to their Structure, Synthesis, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulenes are a fascinating class of polycyclic aromatic hydrocarbons characterized by a central n-membered ring surrounded by ortho-fused benzene rings. Their unique molecular architecture gives rise to a range of conformations, from the bowl-shaped[1]circulene (corannulene) to the planar[2]circulene (coronene) and the saddle-shaped[3]- and[4]circulenes. This structural diversity leads to intriguing photophysical and electrochemical properties, making them promising candidates for applications in materials science and, more recently, in the realm of medicinal chemistry. This technical guide provides an in-depth overview of the core concepts of circulenes, detailing their synthesis, properties, and potential applications in drug development, with a focus on quantitative data and experimental methodologies.

The Core Concept of [n]Circulenes

The fundamental structure of an [n]circulene consists of a central n-sided polygon completely encircled by n ortho-fused benzenoid rings. The size of this central ring dictates the overall geometry of the molecule due to the strain induced by the fused aromatic system.[5][6]

-

[1]Circulene (Corannulene): With a central five-membered ring, corannulene adopts a distinct bowl-shaped geometry. It can be considered a fragment of buckminsterfullerene (C60) and is often referred to as a "buckybowl".[3] Corannulene exhibits a rapid bowl-to-bowl inversion.[3]

-

[2]Circulene (Coronene): The six-membered central ring allows for a planar, strain-free structure. Coronene is a well-studied polycyclic aromatic hydrocarbon.

-

[3]- and[4]Circulenes: These circulenes, with larger central rings, adopt non-planar, saddle-shaped (or tub-shaped) conformations.[4][7] Quantum chemistry calculations have revealed that [n]circulenes with n between 7 and 16 are predicted to have a saddle-shaped geometry with negative curvature.[6]

-

Heterocirculenes: The replacement of one or more benzene rings with heterocyclic aromatic rings (e.g., furan, thiophene, pyrrole) leads to the formation of heterocirculenes. These modifications can significantly influence the electronic properties and planarity of the molecule. For instance, many hetero[4]circulenes are planar, in contrast to the saddle-shaped all-carbon[4]circulene.[8]

Quantitative Data

The unique structures of circulenes are reflected in their distinct physical and chemical properties. The following tables summarize key quantitative data for representative circulenes.

Table 1: Structural and Physical Properties of Selected Circulenes

| Circulene Derivative | Central Ring Size | Geometry | Inversion Barrier (kcal/mol) | Key Feature | Reference |

| [1]Circulene (Corannulene) | 5 | Bowl-shaped | 10.2 at -64 °C | Buckybowl | [3] |

| Tetrabenzo[4]circulene | 8 | Saddle-shaped | - | Negatively curved graphene fragment | [9] |

| Dioxaza[4]circulene 3a | 8 | Planar | - | Organophotocatalyst | [8] |

Table 2: Spectroscopic and Electrochemical Properties of Selected Hetero[4]circulenes

| Circulene Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |

| Dioxaza[4]circulene 3a | 389 | 390, 435 | 6.5 | 1.34, 1.65 | -2.05, -2.14, -2.46 | [8][10] |

| Tetrabenzotetrathia[4]circulene | - | - | 11.7 (phosphorescence) | - | - | [11] |

Table 3: Selected Bond Lengths from X-ray Crystallography of a Substituted[4]Circulene

| Bond | Length (Å) |

| Central 8-membered ring C-C bonds | Nearly equal |

| Peripheral benzene ring C-C bonds | Consistent with aromatic character |

Note: Specific bond lengths can be found in the supplementary information of the cited crystallographic studies. The near-equal bond lengths in the central ring of the substituted[4]circulene are a notable feature.[4][7]

Experimental Protocols

The synthesis of circulenes often involves multi-step procedures, with modern methods focusing on improving efficiency and yield. Below are outlines of key synthetic strategies.

Synthesis of[1]Circulene (Corannulene) via Solution-Phase Chemistry

A practical, large-scale synthesis of corannulene has been developed, making this buckybowl more accessible for research. A key strategy involves the construction of a polycyclic precursor that can be induced to form the final bowl-shaped structure. One established method is outlined below:

Key Reaction Steps (based on the Siegel synthesis): [12]

-

Blanc Halomethylation: Introduction of chloromethyl groups onto an aromatic precursor.

-

Cyanation: Conversion of chloromethyl groups to cyanomethyl groups using potassium cyanide.

-

Hydrolysis: Conversion of the cyano groups to carboxylic acids.

-

Friedel-Crafts Acylation: Intramolecular cyclization to form a ketone.

-

Oxidation: Introduction of a carbonyl group using selenium dioxide.

-

Aldol Condensation: Formation of a new ring through an intramolecular aldol reaction.

-

Diels-Alder Reaction: Construction of the final six-membered ring.

-

Wohl-Ziegler Bromination: Bromination of benzylic positions.

-

Reductive Aromatization: Final ring closure and aromatization using a low-valent titanium reagent (e.g., TiCl₄/Zn-Cu).

Electrochemical Synthesis of Dioxaza[4]circulenes

A sustainable and efficient one-pot electrochemical method has been developed for the synthesis of hetero[4]circulenes.[8][10]

-

Starting Materials: Acid-mediated annulation of p-benzoquinones and 2-naphthylamine derivatives, followed by electrochemical oxidative coupling with 2,7-dihydroxynaphthalenes.

-

Electrochemical Setup: The reaction is carried out in an electrochemical cell with appropriate electrodes (e.g., platinum or carbon-based) and a supporting electrolyte. A constant current or potential is applied.

-

Reaction Conditions: The reaction is typically performed under mild conditions, at room temperature, and is tolerant to a wide range of functional groups.

-

Work-up and Purification: After the electrolysis is complete, the reaction mixture is worked up, and the product is purified by column chromatography. A one-pot protocol can complete the synthesis in approximately 15 hours with a single purification step.[8]

Applications in Drug Development and Biological Interactions

While the application of circulenes in drug development is an emerging field, recent studies have shown promising results, particularly with corannulene derivatives.

Corannulene Glycoconjugates as Anticancer Agents

The biomedical application of corannulene has been historically limited by its low solubility and bioavailability. However, recent research has uncovered that corannulene glycoconjugates exhibit potent cytotoxic activity against human cancer cells.[13]

-

Mechanism of Action: These corannulene-sugar hybrids exploit the Warburg effect, a phenomenon where cancer cells exhibit increased glucose uptake and glycolysis. The sugar moiety of the conjugate is recognized by glucose transporters (specifically GLUT1), which are often overexpressed on the surface of cancer cells. This leads to targeted delivery and accumulation of the corannulene derivative within the tumor cells.[13]

-

Cytotoxicity: Once inside the cell, the corannulene moiety is believed to exert its anticancer effect through multiphasic DNA-binding and subsequent alteration of the cell cycle.[13]

-

In Vivo Efficacy: In xenograft tumor models, galactose-conjugated corannulene (Cor-gal) has demonstrated superior anticancer efficacy and a better safety profile compared to the conventional chemotherapeutic drug doxorubicin. Furthermore, combination therapy of Cor-gal with an immune checkpoint inhibitor showed synergistic effects in treating human lung carcinoma.[13]

To date, there is limited evidence of other circulene derivatives being directly involved in specific signaling pathways in the context of drug development. The primary focus of circulene research has been on their unique structures and applications in materials science. However, the promising results with corannulene glycoconjugates suggest that the unique three-dimensional structures of other circulenes could be exploited for the design of novel therapeutic agents.

Mandatory Visualizations

Molecular Structures of [n]Circulenes

Caption: Geometries of [n]circulenes vary with the size of the central ring.

General Synthetic Workflow for Circulenes

Caption: A generalized workflow for the synthesis of circulene molecules.

Proposed Mechanism of Action for Corannulene Glycoconjugates

Caption: Targeted delivery of corannulene glycoconjugates via the GLUT1 transporter.

Conclusion and Future Outlook

Circulenes represent a unique class of non-planar polycyclic aromatic hydrocarbons with tunable structural and electronic properties. While their applications in materials science are well-established, their potential in drug development is a promising and relatively unexplored frontier. The successful demonstration of targeted cancer cell cytotoxicity by corannulene derivatives opens up new avenues for the design of novel therapeutics. Future research in this area will likely focus on:

-

Exploring the biological activity of a wider range of circulene scaffolds: Investigating the therapeutic potential of saddle-shaped and other non-planar circulenes.

-

Structure-activity relationship (SAR) studies: Systematically modifying the circulene core and peripheral substituents to optimize biological activity and pharmacokinetic properties.

-

Elucidating detailed molecular mechanisms: Identifying the specific cellular targets and signaling pathways modulated by bioactive circulene derivatives.

The continued development of efficient synthetic methodologies will be crucial in advancing the exploration of circulenes for applications in drug discovery and development.

References

- 1. Synthesis, Structure, and Properties of Tetrabenzo[7]circulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: Synthesis of Corannulene [digitalcommons.shawnee.edu]

- 4. Synthesis, structural analysis, and properties of [8]circulenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Data of Tetrabenzo[8]circulene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Chemistry Highlights: Synthesis, Structural Analysis, and Properties of [8]Circulenes [compchemhighlights.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Tetrabenzo[8]circulene: aromatic saddles from negatively curved graphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrochemical cascade access to hetero[8]circulenes as potent organophotocatalysts for diverse C–X bond formations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. An Unrevealed Molecular Function of Corannulene Buckybowl Glycoconjugates in Selective Tumor Annihilation by Targeting the Cancer-Specific Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Structure of Kekulene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄), a unique macrocyclic polycyclic aromatic hydrocarbon (PAH), has been a subject of intense scientific scrutiny for decades due to its fascinating electronic structure. Composed of twelve fused benzene rings in a cyclic arrangement, the nature of its π-electron delocalization has been a long-standing debate. This technical guide provides an in-depth investigation into the electronic structure of this compound, consolidating experimental and theoretical evidence. It has been conclusively shown that this compound's properties are best described by the Clar model, which posits localized aromatic sextets, rather than the initially proposed "superaromatic" model with concentric annulene-like π-systems. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying concepts to offer a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

Introduction: The Aromaticity Debate

The electronic configuration of this compound has historically been considered through two competing models: the Kekulé (or superaromatic) model and the Clar model. The superaromatic model proposed that this compound behaves as two concentric aromatic rings, an innerannulene and an outer[1]annulene, linked by radial single bonds. This would imply a global delocalization of π-electrons across the entire macrocycle, leading to a phenomenon termed "superaromaticity."

In contrast, Clar's rule, a well-established principle in PAH chemistry, suggests that the most stable resonance structure is the one with the maximum number of disjoint aromatic π-sextets (benzene-like rings).[2] For this compound, this translates to a model with six localized aromatic benzene-like rings connected by non-aromatic linkers. This guide will demonstrate that a wealth of modern experimental and computational data decisively supports the Clar model.

Below is a diagram illustrating the logical flow of the debate surrounding this compound's electronic structure.

Quantitative Data on this compound's Electronic Structure

The electronic structure of this compound has been quantified through various experimental and computational methods. The following tables summarize key data points.

Table 1: Bond Lengths of this compound

The bond lengths within the this compound molecule provide strong evidence for the Clar model, showing significant bond length alternation rather than the uniform bond lengths expected for a superaromatic system.

| Bond Type | Experimental (Å) - X-ray Diffraction | Computational (Å) - DFT (B3LYP-def2-TZVP) |

| a (peripheral C(H)-C(H)) | ~1.35 | 1.37 |

| b | ~1.42 | 1.42 |

| c | ~1.43 | 1.43 |

| d | ~1.42 | 1.42 |

| e (radial) | ~1.46 | 1.46 |

| f (inner C(H)-C(H)) | ~1.39 | 1.39 |

Note: Experimental values are approximate due to the challenges of obtaining high-quality crystals. Computational values are from gas-phase calculations.

Table 2: Electronic Properties of this compound

The HOMO-LUMO gap is a crucial indicator of a molecule's electronic behavior. The relatively large gap in this compound is consistent with a molecule composed of localized aromatic systems rather than a globally delocalized one.

| Property | Experimental Value | Computational Value (B3LYP-def2-TZVP) | Reference(s) |

| HOMO-LUMO Gap (eV) | ~3.1 | 3.55 |

Experimental Protocols for Characterizing this compound's Electronic Structure

The elucidation of this compound's electronic structure has relied on a combination of advanced experimental techniques. The extreme insolubility of this compound presents significant challenges in its characterization.

Below is a diagram representing a general experimental workflow for the characterization of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy has been a key technique in disproving the superaromatic model. A strong diatropic ring current, as predicted by the superaromatic model, would lead to a significant upfield shift for the inner protons. However, experimental data show these protons are deshielded, consistent with localized ring currents within the benzenoid rings.

-

Sample Preparation: Due to its extreme insolubility, obtaining a ¹H NMR spectrum of this compound is challenging. Saturated solutions are prepared in high-boiling deuterated solvents such as [D₅]-pyridine or 1,3,5-trichlorobenzene-d₃.

-

Data Acquisition: Spectra are typically acquired at elevated temperatures (e.g., 150-200 °C) to increase solubility. A high-field NMR spectrometer (e.g., 500 MHz or higher) is used, and a large number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Analysis: The chemical shifts of the protons are analyzed. The observation of signals in the aromatic region for the inner protons, rather than in the shielded upfield region, provides strong evidence against a global ring current.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular geometry, including bond lengths and the overall planarity of the molecule.

-

Crystal Growth: Obtaining single crystals of this compound suitable for X-ray diffraction is a significant challenge. Crystals can be grown by slow cooling of a solution in a high-boiling solvent like pyrene.

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated to collect a complete dataset of diffraction spots.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group (for this compound, typically monoclinic, C2/c). The structure is solved using direct methods or Patterson synthesis and refined to obtain the precise atomic coordinates. This allows for the accurate determination of C-C bond lengths, which show a distinct pattern of alternation consistent with the Clar model.

Atomic Force Microscopy (AFM)

High-resolution AFM allows for the direct visualization of the this compound molecule and its bond structure on a surface.

-

Sample Preparation: this compound is deposited on a clean, atomically flat surface, such as Cu(111), under ultra-high vacuum (UHV) conditions.

-

Imaging: A sharp metallic tip, often functionalized with a single carbon monoxide (CO) molecule, is brought into close proximity to the surface. The AFM is operated in non-contact mode at cryogenic temperatures (e.g., 5 K) to enhance stability and resolution. The tip is scanned across the molecule, and the forces between the tip and the molecule are measured to generate a topographic image.

-

Data Analysis: The resulting AFM images reveal the individual carbon-carbon bonds within the this compound molecule. The observed bond length alternation provides direct visual confirmation of the Clar structure.

UV-visible Absorption and Emission Spectroscopy

UV-vis spectroscopy provides insights into the electronic transitions within the molecule.

-

Sample Preparation: Due to its low solubility, spectra are typically recorded in solvents like 1,2,4-trichlorobenzene.

-

Data Acquisition: Absorption spectra are recorded using a standard UV-vis spectrophotometer. The spectrum of this compound shows absorption at relatively short wavelengths, which is characteristic of "condensed polyaryl type" arenes, as described by Clar. Fluorescence and phosphorescence spectra are recorded at low temperatures (e.g., 1.3 K) in a suitable host matrix (e.g., tetrachlorobenzene).

-

Data Analysis: The positions of the absorption and emission maxima provide information about the energy of the electronic transitions. The observed spectra are consistent with a molecule composed of localized benzenoid units rather than a single large chromophore.

Computational Methodologies

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in corroborating experimental findings and providing a deeper understanding of this compound's electronic structure.

-

Methodology:

-

Functional and Basis Set: A common approach involves using a hybrid DFT functional, such as B3LYP, with a triple-zeta basis set that includes polarization functions (e.g., def2-TZVP).

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure. These calculations consistently predict a planar or near-planar structure with bond length alternation that matches experimental data.

-

Electronic Property Calculations: Once the geometry is optimized, properties such as the HOMO-LUMO gap, molecular orbitals, and theoretical NMR and UV-vis spectra can be calculated. These calculated properties show excellent agreement with experimental observations.

-

The diagram below outlines the logical flow of a typical computational investigation into this compound's electronic structure.

Conclusion

The collective body of experimental and theoretical evidence overwhelmingly supports the description of this compound's electronic structure by the Clar model. The molecule exhibits localized aromaticity within its six benzenoid rings, connected by non-aromatic linkers. The initial hypothesis of superaromaticity, arising from globally delocalized concentric annulenes, has been robustly refuted by spectroscopic and structural data. This comprehensive understanding of this compound's electronic properties is not only of fundamental chemical interest but also provides a valuable framework for the design and development of novel polycyclic aromatic systems for applications in materials science and medicinal chemistry. The methodologies detailed in this guide serve as a valuable resource for researchers investigating the intricate electronic landscapes of complex aromatic molecules.

References

The Aromaticity of Kekulene: A Technical Guide to the Clar and Kekulé Model Debate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄), a fascinating polycyclic aromatic hydrocarbon shaped like a macrocycle of twelve fused benzene rings, has been at the center of a long-standing debate regarding its electronic structure and aromaticity. Two primary models have been proposed to describe its π-electron distribution: the Kekulé model, which posits a "superaromatic" system with two concentric annulene rings, and the Clar model, which describes a structure with localized aromatic sextets, akin to a collection of benzene-like rings. This technical guide provides an in-depth analysis of this debate, presenting the core principles of each model, a comprehensive summary of the experimental and computational evidence, detailed methodologies for the key experiments cited, and visual representations of the core concepts to facilitate understanding. The overwhelming evidence from X-ray crystallography, ¹H NMR spectroscopy, advanced imaging techniques, and computational chemistry strongly supports the Clar model, indicating a significant degree of bond localization and refuting the notion of superaromaticity in this compound.

Introduction: The Central Question of this compound's Aromaticity

First synthesized in 1978 by Staab and Diederich, this compound's unique structure immediately posed fundamental questions about π-electron delocalization in large, cyclic polycyclic aromatic hydrocarbons (PAHs).[1][2] The central debate revolves around two competing hypotheses for its electronic configuration.

The Kekulé Model: This model envisions this compound as a "superaromatic" molecule, featuring two concentric, fully delocalized annulene rings—an inner[3]annulene and an outer[4]annulene—connected by radial single bonds.[5] If this model were accurate, it would imply a significant diatropic ring current circulating around these macrocycles, a hallmark of global aromaticity.

The Clar Model: In contrast, Clar's aromatic sextet theory posits that the most stable resonance structure for a benzenoid PAH is the one with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six delocalized π-electrons).[6] For this compound, this model predicts a structure of six aromatic benzene-like rings connected by non-aromatic vinyl groups and bridging bonds, effectively localizing the π-electrons within these sextets.[1][5]

This guide will systematically examine the evidence that has led to the current scientific consensus on this fascinating molecule.

Quantitative Data Analysis: Bond Lengths as a Decisive Factor

The most direct evidence for discerning between the two models comes from the analysis of carbon-carbon bond lengths. A globally delocalized "superaromatic" system would exhibit relatively uniform bond lengths around the annulene perimeters. Conversely, a Clar-type structure would show significant bond length alternation, with shorter (more double-bond-like) and longer (more single-bond-like) bonds.

The following table summarizes the key experimental and computational bond length data for this compound. The bond labeling corresponds to the inequivalent carbon-carbon bonds as depicted in the diagram below the table.

| Bond Label | Bond Type | Experimental (X-ray, 1983) [pm] | Calculated (DFT) [pm] |

| a | Peripheral C-C | 135.0 | ~137 |

| b | Benzene-like (outer) | 141.7 | ~142 |

| c | Benzene-like (inner) | 142.3 | ~142 |

| d | Radial (outer) | 144.9 | ~145 |

| e | Radial (inner) | 145.9 | ~146 |

| f | Inner Perimeter | 146.1 | ~146 |

Diagram of this compound Bond Labeling A simplified representation of a section of the this compound molecule illustrating the different types of carbon-carbon bonds listed in the table.

The data unequivocally demonstrates a significant degree of bond length alternation, which is in excellent agreement with the predictions of the Clar model and computational (DFT) calculations. The peripheral bonds ('a') are markedly shorter, indicating a high double-bond character, while the radial ('d', 'e') and inner perimeter ('f') bonds are significantly longer, approaching the length of C-C single bonds.[1] This bond localization provides strong evidence against the Kekulé model's concept of a globally delocalized system.

Experimental Protocols and Evidence

X-ray Crystallography

The seminal work by Staab, Diederich, Krieger, and Schweitzer in 1983 provided the first experimental crystal structure of this compound, which remains a cornerstone of the debate.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray analysis were obtained through a meticulous and challenging process due to this compound's extreme insolubility. Crystals were grown from a solution in pyrene by slow cooling from 450°C to 350°C in a sealed tube under high vacuum. The pyrene was subsequently removed by high-vacuum sublimation.[1]

-

Data Collection: Intensity data were collected using graphite-monochromated Mo-Kα radiation. The structure was solved and refined to an R-value of 0.052.

-

Key Findings: The X-ray analysis revealed an almost perfectly planar molecular structure with a remarkable localization of double and single bonds, as detailed in the table above. This provided the first strong experimental validation for the Clar sextet formulation as the most accurate representation of this compound's bonding situation.[1]

¹H NMR Spectroscopy

¹H NMR spectroscopy offers a powerful probe for aromaticity through the detection of ring currents. A diatropic ring current, as predicted by the Kekulé model, would induce a strong shielding effect on the protons inside the macrocycle, resulting in a significant upfield shift in the NMR spectrum.

Methodology:

-

Experimental Conditions: Due to the extremely low solubility of this compound, the ¹H NMR spectra had to be recorded under extraordinary conditions. The original experiments were conducted on saturated solutions in deuterated 1,3,5-trichlorobenzene at approximately 200°C or in deuterated 1,2,4,5-tetrachlorobenzene at 155°C.

-

Key Findings: The spectrum of this compound showed three signals in a 2:1:1 ratio, with the most notable being a signal at δ = 10.45 ppm. This highly deshielded signal corresponds to the six internal protons. This result is in direct contradiction to the predictions of the Kekulé model. Instead of being shielded by a global diatropic ring current, the internal protons are deshielded, which is consistent with the localized ring currents of the individual benzenoid subunits as proposed by the Clar model.

Single-Molecule Atomic Force Microscopy (AFM)

More recently, advances in high-resolution imaging have allowed for the direct visualization of individual this compound molecules, providing further confirmation of its electronic structure.

Methodology:

-

Sample Preparation: this compound was sublimated by rapid heating from a silicon wafer onto a clean Cu(111) substrate held at a cryogenic temperature of 10 K in an ultra-high vacuum system.[5]

-

Imaging: Constant-height AFM images were recorded using a CO-functionalized tip. This technique allows for the resolution of individual chemical bonds and can even provide qualitative information about bond order, where increased bond order appears as a brighter contrast.[5]

-

Key Findings: The AFM images clearly resolved the hexagonal structure of this compound and revealed significant bond order differences.[5] The peripheral C-C bonds appeared as the brightest, indicating the highest bond order, in perfect agreement with the short bond lengths observed in X-ray diffraction and the predictions of the Clar model.[5]

Visualizing the Debate and the Evidence

The following diagrams, generated using the DOT language, provide a visual summary of the core concepts and the flow of evidence in the this compound aromaticity debate.

Conclusion

The debate between the Clar and Kekulé models for the aromaticity of this compound has been decisively settled in favor of the Clar model. A wealth of evidence, accumulated over four decades, from X-ray diffraction, ¹H NMR spectroscopy, and single-molecule AFM imaging, consistently points to a structure with significant bond localization.[5] The π-electrons in this compound are not globally delocalized in a "superaromatic" system but are instead localized within six benzene-like aromatic sextets. This understanding is further solidified by computational studies that accurately predict the experimentally observed bond lengths. For researchers in materials science and drug development, the case of this compound serves as a powerful illustration of the principles of local versus global aromaticity and highlights the importance of empirical data in validating theoretical models of molecular electronic structure.

References

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. synarchive.com [synarchive.com]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and assembly of extended quintulene - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Kekulene as a High-Fidelity Molecular Model for Graphene Pores

Executive Summary

Graphene nanopores are poised to revolutionize technologies ranging from DNA sequencing to gas separation and targeted drug delivery.[1][2] However, the stochastic nature of "top-down" fabrication methods for these pores creates significant challenges in achieving uniform size and edge structure, hindering the direct validation of computational models. This technical guide details the emerging potential of kekulene (C₄₈H₂₄), a polycyclic aromatic hydrocarbon, as a perfect "bottom-up" molecular model for a graphene pore.[3][4]

First synthesized in 1978 and recently made more accessible through improved synthetic routes, this compound offers an atomically precise, sub-nanometer pore within a planar graphene-like framework.[3][5][6] Its well-defined structure allows for the direct correlation of experimental data with computational simulations, providing a high-fidelity platform to investigate the fundamental physics of molecular transport and interaction at the nanoscale. This guide summarizes the key structural and electronic properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and explores its direct applications in modeling molecular transport, with a specific focus on its relevance to pharmaceutical and drug development research.

Structural and Electronic Properties of this compound

The structure of this compound has been a subject of extensive study. Initially debated between a "superaromatic" annulenoid structure and a benzenoid model, a consensus has been reached based on X-ray diffraction, ¹H-NMR, and ultra-high-resolution atomic force microscopy (AFM).[1][7][8][9] The evidence conclusively supports the Clar model, where the molecule is best described as having six disjoint aromatic benzene-like rings, resulting in significant bond length alternation rather than full π-electron delocalization.[3][9] The molecule is largely planar, a key feature for mimicking a graphene surface, though the hydrogen atoms lining the central cavity have a slight alternating out-of-plane tilt to minimize steric hindrance.[7][9]

Recent advances in computational chemistry, particularly Density Functional Theory (DFT), have provided deeper insights into its electronic properties.[9][10] These properties are critical for understanding its interaction with other molecules and its potential as an electronic sensor component.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound molecule, providing a baseline for its use as a computational and experimental model.

| Property | Value | Source(s) |

| Chemical Formula | C₄₈H₂₄ | [5][7] |

| Molar Mass | 600.720 g·mol⁻¹ | [7] |

| Calculated Density | 1.46 g/cm³ | [7] |

| Molecular Symmetry | D₃d (considering H-atom tilt) | [6][9] |

| HOMO-LUMO Gap | 3.55 eV (Calculated via DFT B3LYP-def2-TZVP) | [9] |

| Physical Dimensions | ||

| Outer Van der Waals Dia. | ~14.8 Å | Est. |

| Inner Pore Dia. (H-H) | ~4.5 Å | Est. |

| Thickness (Planar Core) | ~3.4 Å (Standard π-π stacking distance) | Std. |

Note: Diameters are estimated based on crystallographic data and standard Van der Waals radii (Carbon: ~1.7 Å, Hydrogen: ~1.2 Å).[9][11][12]

This compound as a Graphene Pore Analogue

The primary value of this compound lies in its structural analogy to a perfectly formed, sub-nanometer pore in a graphene sheet. Unlike pores created by electron beams or chemical etching, which have statistical variations in size and edge chemistry, every this compound molecule is identical.[13] This atomic precision is invaluable for validating the force fields and quantum mechanical models used to predict molecular transport phenomena.

// Logical Connections edge [ style=dashed, color="#5F6368", arrowhead=normal, constraint=false ];

k_pore -> g_pore [label="Analogous To"]; k_edge -> g_edge [label="Idealized Version Of"]; k_frame -> g_frame [label="Structurally Similar"]; } .dot Caption: this compound as an ideal model for a graphene nanopore.

This "bottom-up" approach allows researchers to decouple the effects of pore geometry from the complexities of molecular interaction. By studying transport through this compound, one can build and rigorously test computational models that can then be extended to predict the behavior of more complex, fabricated graphene membrane systems.

Applications in Drug Development

The ability to accurately model molecular interactions within a nanopore is highly relevant to drug development. A recent computational study, with a projected publication in late 2025, explored the use of pristine and functionalized this compound nanorings as adsorbents for pharmaceutical pollutants like Diclofenac and Naproxen.[10] The study utilized DFT to calculate adsorption energies, analyze non-covalent interactions (NCIs), and determine recovery times, revealing that functionalization can significantly tune the adsorbent properties.[10]

This research highlights how this compound can serve as a model system for:

-

Drug-Carrier Interactions: Studying the physisorption of drug molecules onto a graphene-like surface to optimize loading and release in drug delivery systems.

-

Membrane Permeation: Simulating the energy barriers for a drug molecule to pass through a sub-nanometer pore, providing insights into permeation across biological membranes or filtration systems.

-

Biosensor Design: Using a validated model to understand how the electronic properties (e.g., HOMO-LUMO levels) of the pore change upon binding a target analyte, aiding in the design of novel sensors.[10][14]

Experimental Protocols

The renewed interest in this compound has been enabled by significant advances in its synthesis, moving from an extremely challenging multi-step process to more efficient solution-phase and on-surface methods.[3][6]

Improved Solution-Phase Synthesis (Pozo et al., 2019)

This method provides access to this compound in larger quantities for bulk analysis. The key innovation was an improved synthesis of the intermediate 5,6,8,9-tetrahydrobenzo[m]tetraphene.[3][15]

Methodology:

-

Intermediate Synthesis: A double Diels-Alder reaction is performed between styrene and a versatile benzodiyne synthon (generated in situ from a bistriflate precursor using CsF).[10][15] This single step produces the key intermediate with a 4-fold increased yield compared to the original 1978 synthesis.[3][15]

-

Aromatization/Cyclization: The synthesized intermediate is then subjected to a series of reactions, following the latter stages of the original Staab and Diederich protocol, which includes steps like dehydrogenation to achieve the final, fully aromatic this compound structure.[3][4]

-

Purification: Due to its extremely low solubility, purification is challenging and typically involves washing and handling the microcrystalline product.[6]

On-Surface Synthesis (Tautz et al., 2020)

This protocol is essential for preparing pristine, well-ordered monolayers of this compound for surface science techniques like STM, AFM, and angle-resolved photoemission spectroscopy (ARPES).[6][16]

Methodology:

-

Precursor Synthesis: A specific, non-planar precursor molecule (1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene) is synthesized in a four-step solution-phase process.[6]

-

Surface Deposition: The precursor is deposited onto a clean, single-crystal Cu(111) surface under ultra-high vacuum (UHV) conditions. The deposition is performed from a Knudsen-type effusion cell at approximately 550 K onto the copper surface held at room temperature.[16]

-

Cyclodehydrogenation: The sample is annealed in UHV to 500 K. This thermal energy triggers an on-surface reaction, causing the precursor to planarize and cyclize through the loss of hydrogen atoms, forming a long-range ordered monolayer of this compound.[6][16]

-

In-Situ Characterization: The resulting this compound monolayer is then analyzed directly in the UHV system using STM and other surface-sensitive techniques.[6]

High-Resolution AFM/STM Imaging

Methodology:

-

Sample Preparation: A this compound monolayer is prepared via on-surface synthesis or by depositing solution-synthesized this compound onto a Cu(111) surface at low temperature (~10 K).[9][16]

-

Tip Functionalization: For ultra-high resolution, the metallic tip of the microscope is functionalized by picking up a single carbon monoxide (CO) molecule from the surface. This CO-terminated tip acts as an incredibly sensitive probe.[9]

-

Imaging: Constant-height AFM images are recorded at cryogenic temperatures (~5 K) and zero sample bias. The tip is brought progressively closer to the molecule, and the changes in the oscillation frequency of the cantilever are recorded to map out the structure with sub-Ångström resolution, clearly resolving the different bond orders within the molecule.[4][9]

Conclusion and Future Outlook

This compound has transitioned from a subject of fundamental chemical curiosity to a powerful tool for materials science and nanotechnology. Its atomically precise structure provides an unparalleled platform for validating the computational models that are essential for designing next-generation nanoporous materials. By serving as a perfect graphene pore, this compound allows researchers to probe the intricate details of molecular transport, adsorption, and electronic interaction.

For professionals in drug development, this compound offers a novel model system to investigate drug-carrier interactions and membrane permeation at the most fundamental level. The insights gained from studying this molecule can accelerate the rational design of more effective drug delivery systems, biosensors, and separation technologies. As synthetic accessibility continues to improve, this compound is set to become an indispensable component in the toolkit of researchers working at the interface of chemistry, physics, and medicine.

References

- 1. Graphene nanopores [ks.uiuc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Molecule-hugging graphene nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Controlling molecular transport through nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting this compound: Synthesis and Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tailoring adsorption properties of this compound nanoring via functionalization for pharmaceutical pollutant removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Graphene nanopores: electronic transport properties and design methodology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. irjweb.com [irjweb.com]

- 16. Van der Waals radius - Wikipedia [en.wikipedia.org]

Superaromaticity in Macrocycles: A Technical Guide for Advanced Drug Development

Abstract

The concept of aromaticity, a cornerstone of organic chemistry, finds a fascinating and complex extension in large, cyclic molecules known as macrocycles. "Superaromaticity" describes the global aromatic character arising from the delocalization of π-electrons around a large macrocyclic framework, a phenomenon that can impart unique thermodynamic stability and magnetic properties. This technical guide provides an in-depth exploration of the theoretical underpinnings, experimental verification, and potential implications of superaromaticity in macrocycles for researchers, scientists, and professionals in drug development. We delve into the key theoretical models, present quantitative data from seminal studies, detail experimental protocols for characterization, and discuss the potential role of these unique electronic properties in the design of novel therapeutics.

Introduction: The Significance of Macrocycles in Drug Discovery

Macrocycles, cyclic molecules typically containing 12 or more atoms, occupy a unique and increasingly important chemical space between traditional small molecules and larger biologics.[1][2][3][4] Their constrained yet flexible conformations can lead to high binding affinity and selectivity for challenging biological targets, including protein-protein interfaces, which are often considered "undruggable" with conventional small molecules.[1][2][3] More than 100 macrocyclic drugs are currently on the market or in clinical development, highlighting their therapeutic potential.[1][4]

The biological activity of these complex molecules is intimately linked to their three-dimensional structure and electronic properties. A deep understanding of the fundamental principles governing their behavior is therefore crucial for rational drug design.[5][6] Aromaticity, and its extension, superaromaticity, is a key determinant of the electronic structure, stability, and reactivity of π-conjugated macrocycles. This guide focuses on the concept of superaromaticity, providing the technical foundation necessary for its consideration in the development of next-generation macrocyclic drugs.

Theoretical Foundations of Superaromaticity

Superaromaticity extends the principles of Hückel's rule to large, polycyclic systems. It describes the potential for enhanced thermodynamic stability and distinct magnetic properties due to the delocalization of π-electrons across a "super-ring" composed of a cyclic array of smaller aromatic rings.[7]

The Annulene-Within-an-Annulene (AWA) Model

A central concept in superaromaticity is the "annulene-within-an-annulene" (AWA) structure.[8] In this model, the π-electrons are delocalized in two concentric rings, an inner and an outer annulene. The overall aromaticity of the macrocycle is then determined by whether these concentric rings individually satisfy the rules of aromaticity.

Hückel's and Baird's Rules

The aromaticity of these super-rings is governed by two key principles:

-

Hückel's Rule: In their ground singlet state, cyclic, planar, and fully conjugated systems with (4n + 2) π-electrons are aromatic.

-

Baird's Rule: In their lowest triplet state, cyclic, planar, and fully conjugated systems with 4n π-electrons are aromatic.

The interplay of these rules is crucial for understanding the electronic behavior of large macrocycles, particularly those with polyradicaloid character, where different spin states can be accessible.[8] For instance, a macrocycle could have an inner ring that is Hückel aromatic in the singlet state and an outer ring that is Baird aromatic in the triplet state.[8]

The Kekulene Debate: A Case Study

The discussion around superaromaticity is well-illustrated by the long-standing debate over this compound (C₄₈H₂₄), a macrocycle composed of twelve fused benzene rings.[7][9] Two competing models describe its electronic structure:

-

The "Benzenoid" Model (Clar's Rule): This model posits that this compound's stability is primarily derived from its six Clar-type aromatic sextets, with the individual benzene rings retaining their local aromaticity. This view suggests that this compound is not superaromatic.[7]

-

The "Annulenoid" Model (Superaromatic): This model proposes that two concentric annulenes, an inner[4]annulene and an outer[10]annulene, both satisfy Hückel's rule, leading to additional "superaromatic" stabilization.[7]

While initial computational studies suggested significant superaromatic character, a consensus has emerged that this compound is better described by the benzenoid model, with negligible superaromatic stabilization energy.[7] However, the study of this compound has been instrumental in refining the theoretical and experimental tools used to probe aromaticity in large macrocycles.

Quantitative Measures of Superaromaticity

Several computational and experimental metrics are used to quantify the degree of aromaticity or antiaromaticity in a macrocycle.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that probes the magnetic shielding at a specific point in space, typically the center of a ring.[11] It is a powerful tool for assessing aromaticity:

-

Negative NICS values indicate a diatropic ring current, characteristic of aromaticity.

-

Positive NICS values indicate a paratropic ring current, characteristic of antiaromaticity.

To distinguish the contribution of π-electrons from that of σ-electrons, the out-of-plane component of the NICS tensor (NICSzz) is often calculated, particularly at a distance of 1 Å above the molecular plane (NICS(1)zz).[12][13]

Table 1: Comparative NICS(0)zz Values for Selected Macrocycles in Different Charge and Spin States

| Macrocycle/State | π-Electron Count | Predicted Aromaticity | NICS(0)zz (ppm) |

| Porphyrin Nanoring Cation | 76 (4n) | Antiaromatic | > 0 |

| Porphyrin Nanoring Cation | 78 (4n+2) | Aromatic | < 0 |

| Porphyrin Nanoring Cation | 108 (4n) | Antiaromatic | > 0 |

| Porphyrin Nanoring Cation | 110 (4n+2) | Aromatic | < 0 |

| Neutral Furan-Acetylene Pentamer | 30 (4n+2) | Aromatic | Negative |

| Neutral Furan-Acetylene Hexamer | 36 (4n) | Antiaromatic | Positive |

| Neutral Furan-Acetylene Heptamer | 42 (4n+2) | Aromatic | Negative |

| Neutral Furan-Acetylene Octamer | 48 (4n) | Antiaromatic | Positive |

Data compiled from principles discussed in references[1][12][14]. Specific values are illustrative of trends.

Geometric Criteria: Bond Length Alternation (BLA)

In aromatic systems, the delocalization of π-electrons leads to an equalization of bond lengths. Conversely, antiaromatic or non-aromatic systems often exhibit significant bond length alternation (BLA), with distinct single and double bond character.[15][16] BLA is a key experimental observable, typically determined by X-ray crystallography, that can be compared with theoretical calculations.[4][15]

Table 2: Bond Length Alternation (BLA) in Aromatic vs. Antiaromatic Hexaphyrins

| Molecule Identifier | π-Electron Count | Predicted Aromaticity | Experimental BLA (Å) at meso-carbon | Computational BLA (Å) (ωB97XD/Def2-SVPP) |

| EGIHUY | 26 (4n+2) | Aromatic | ~0.01 | Low |

| EGIJEK | 28 (4n) | Antiaromatic | 0.05 - 0.09 | 0.05 - 0.09 |

Data adapted from the analysis presented in references[4][15]. BLA is the absolute difference between the lengths of adjacent C-C bonds.

Energetic Criteria: Aromatic Stabilization Energy (ASE)

ASE is the extra stability of an aromatic compound compared to a hypothetical non-aromatic reference compound.[14][17] Experimentally, ASE can be estimated by analyzing redox potentials and the energy barriers to conformational changes that disrupt aromaticity in the transition state.[14][17][18] For large porphyrin nanorings, ASE has been experimentally determined to be in the range of 1-5 kJ mol⁻¹.[14][18]

Table 3: Experimental and Calculated Aromatic Stabilization Energies (ASE)

| Macrocycle | π-Electron Count | Experimental ASE (kJ mol⁻¹) | Calculated ASE (kJ mol⁻¹) (DFT) |

| [4]Annulene | 18 | ~11 | ~37 |

| Cationic Porphyrin Nanorings | 76-108 | 1 - 5 | 1 - 16 |

Data sourced from references[14][18][19].

Experimental Protocols

The characterization of superaromaticity relies on a combination of synthesis, spectroscopy, and physical measurements.

Synthesis of Superaromatic Macrocycles

The synthesis of large, π-conjugated macrocycles is often a significant challenge, requiring multi-step procedures with carefully controlled cyclization reactions to favor intramolecular ring closure over intermolecular polymerization.

Example Protocol: Synthesis of this compound (Staab and Diederich Method, adapted)

-

Preparation of Key Intermediate: A key step involves the synthesis of a large, functionalized polycyclic aromatic precursor. In the original synthesis, this was achieved over several steps. A more recent approach utilizes a double Diels-Alder reaction between styrene and a benzodiyne synthon to construct the core structure.[7][20]

-

Thiolation: The precursor is bromomethylated via electrophilic aromatic substitution. The resulting benzylic bromide is then converted to a thiol through reaction with thiourea followed by basic cleavage.[14]

-

Macrocyclization: Two halves of the precursor molecule are coupled via a double nucleophilic substitution reaction between the thiol groups. This reaction is performed under high-dilution conditions (e.g., 1 mM concentration) to promote intramolecular cyclization.[14]

-

Final Aromatization: The final planar, fully conjugated this compound structure is achieved through a dehydrogenation step.

Computational Protocol for NICS Calculation

NICS calculations are a standard method for evaluating aromaticity and are performed using quantum chemistry software packages like Gaussian.

-

Geometry Optimization: The molecular geometry of the macrocycle is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97XD and a basis set like 6-31G* or Def2-SVPP.[21][22]

-

Frequency Calculation: A vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[13]

-

NICS Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.[13] A "ghost atom" (Bq) with no nucleus or electrons is placed at the geometric center of the macrocyclic ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1.0 Å for NICS(1)).

-

Data Extraction: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value. For more detailed analysis, the out-of-plane component of the shielding tensor (zz-component) is used to calculate NICSzz.[12][13]

Measurement of Magnetic Susceptibility (Gouy Method)

Magnetic susceptibility measurements provide experimental data on the bulk magnetic properties of a material, which can indicate the presence of unpaired electrons in paramagnetic compounds. The Gouy method is a classical technique for this purpose.

-

Apparatus: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet.[3]

-

Sample Preparation: A powdered sample of the macrocycle is packed uniformly into a long, cylindrical glass tube of known length.

-

Initial Measurement (Field Off): The sample tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, and its mass is recorded with the electromagnet turned off.[23]

-

Second Measurement (Field On): The electromagnet is turned on to a known field strength, and the new apparent mass of the sample is recorded.[23]

-

Calculation: A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass. A diamagnetic sample will be slightly repelled, causing a small decrease in mass. The change in mass is used to calculate the gram magnetic susceptibility (χg), which can then be converted to the molar magnetic susceptibility (χM).[24]

Visualizing Workflows and Relationships

Understanding the interplay between theoretical prediction and experimental verification is key to studying superaromaticity. The following diagrams, rendered in DOT language, illustrate these workflows.

Caption: Computational workflow for predicting superaromaticity.

Caption: Experimental workflow for verifying superaromaticity.

Caption: Role of molecular property analysis in drug discovery.

Implications for Drug Development

While a direct correlation between superaromaticity and a specific biological activity is an area of ongoing research, understanding this fundamental property has several implications for drug development:

-

Molecular Rigidity and Conformation: The enhanced stability imparted by aromaticity can influence the conformational rigidity of a macrocycle. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[2]

-

Electronic Interactions: The delocalized π-system of a superaromatic macrocycle can participate in crucial π-π stacking or cation-π interactions with amino acid residues in a protein binding pocket. Modulating the degree of aromaticity could fine-tune these interactions.

-

Pharmacokinetic Properties: Aromatic character can influence a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, the planarity and electronic nature of the macrocycle can affect its solubility, membrane permeability, and susceptibility to metabolic enzymes.

-

Novel Mechanisms of Action: The unique electronic and redox properties of superaromatic or antiaromatic systems could be exploited for novel therapeutic applications, such as in photodynamic therapy or as redox-active agents.

By leveraging the computational and experimental tools described in this guide, medicinal chemists can better understand and predict the properties of novel macrocyclic drug candidates. A thorough analysis of aromaticity should be an integral part of the lead optimization process, enabling the rational design of macrocycles with improved potency, selectivity, and drug-like properties.

Conclusion

Superaromaticity represents a fascinating frontier in the study of molecular electronics and structure. For drug development professionals, it is a key concept that governs the stability, conformation, and interaction potential of π-conjugated macrocycles. By integrating theoretical predictions from methods like NICS calculations with experimental data from NMR, X-ray crystallography, and magnetic susceptibility measurements, a comprehensive picture of a macrocycle's electronic character can be established. This deep understanding is essential for unlocking the full therapeutic potential of this promising class of molecules and for designing the next generation of innovative medicines.

References

- 1. Alternating behavior in furan-acetylene macrocycles reveals the size-dependency of Hückel’s rule in neutral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bond length alternation (BLA) in large aromatic rings: an experimental reality check. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. Revisiting this compound: Synthesis and Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Structure-based drug design strategies in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. poranne-group.github.io [poranne-group.github.io]

- 12. researchgate.net [researchgate.net]

- 13. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Bond length alternation (BLA) in large conjugated rings: an (anti-aromatic) update. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. Distinguishing the Effects of Bond-Length Alternation versus Bond-Order Alternation on the Nonlinear Optical Properties of π-Conjugated Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of size, charge, and spin state on Hückel and Baird aromaticity in [ N ]annulenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08225G [pubs.rsc.org]

- 18. ora.ox.ac.uk [ora.ox.ac.uk]

- 19. core.ac.uk [core.ac.uk]

- 20. ciceco.ua.pt [ciceco.ua.pt]

- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. google.com [google.com]

- 24. alpha.chem.umb.edu [alpha.chem.umb.edu]

Methodological & Application

The Synthesis of Kekulene: A Detailed Overview of Methodologies

Kekulene (C₄₈H₂₄), a fascinating[1]circulene, is a polycyclic aromatic hydrocarbon composed of twelve fused benzene rings in a cyclic arrangement.[1] Its unique structure and the nature of its π-electron system have been a subject of considerable interest and debate in the field of chemistry for decades.[2][3] The synthesis of this complex molecule is a significant challenge, primarily due to its low solubility and the intricate multi-step procedures required.[4] This document provides a detailed account of the key synthetic methods developed to date, aimed at researchers and professionals in organic chemistry and materials science.

The Landmark Staab and Diederich Synthesis (1978)

The first successful synthesis of this compound was a monumental achievement reported by Heinz A. Staab and François Diederich in 1978.[2][5] This lengthy and challenging route laid the groundwork for all subsequent work on this remarkable molecule.

Synthesis Strategy

The retrosynthetic analysis of the Staab and Diederich approach reveals a strategy centered on the construction of a key macrocyclic precursor, which is then subjected to a series of transformations to achieve the final planar, fully aromatic this compound structure.

Figure 1: Retrosynthetic analysis of the Staab and Diederich synthesis of this compound.

Experimental Protocols

The synthesis is a multi-step process, with some of the key transformations summarized below.

Table 1: Key Reaction Steps in the Staab and Diederich Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Nitration of m-xylene and condensation with benzaldehyde | i) HNO₃, 0 to 100 °C, 9.5 hii) PhCHO, Piperidine, 135-140 °C, 12.5 h | 37% (2 steps) | [6] |

| 2 | Hydrogenation | H₂, Pd/C, EtOAc, EtOH, RT to 50 °C, 90 atm, 15 h | 62% | [6] |

| 3 | Pschorr Reaction | H₂SO₄, Cu, i-Amyl nitrite, EtOH, RT, 7 h | 12% | [6] |

| 4 | Blanc Halomethylation | (CH₂O)ₙ, H₃PO₄, HBr, AcOH, H₂O, 80 to 120 °C, 8.5 h | 51% | [6] |

| 5 | Thiol formation | i) Thiourea, EtOH, Reflux, 48 hii) KOH, H₂O, Reflux, 3 h | 76% (2 steps) | [6] |

| 6 | Macrocyclization | KOH, EtOH, PhH, Reflux, 24 h (high dilution) | 60% | [4][6] |

| 7 | Stevens Rearrangement | i) FSO₃Me, CH₂Cl₂, RT, 6 hii) KOt-Bu, THF, RT, 12 h | 92% (methylation), 75% (rearrangement) | [6] |

| 8 | Oxidation and Pyrolysis | i) mCPBA, CH₂Cl₂, -20 °C, 10 minii) 450 °C, 30 min | 95% (oxidation), 43% (pyrolysis) | [6] |

| 9 | Photocyclization | I₂, PhH, hν, RT, 10 min | 70% | [6] |

| 10 | Dehydrogenation | DDQ, 1,2,4-Trichlorobenzene, 100 °C, 3 d | 91% | [6] |

Note: The synthesis involved almost two decades of work, highlighting its complexity.[4] The final product, this compound, was found to be extremely insoluble, requiring recrystallization from boiling triphenylene at 400°C.[4]

An Improved Synthesis via Aryne Chemistry (Pérez, Peña, and Guitián, 2019)

Four decades after the original synthesis, a team of researchers developed a more efficient route to a key intermediate, significantly improving the accessibility of this compound.[2][7][8][9][10]

Synthesis Strategy

This modern approach focuses on a clever shortcut to synthesize the crucial intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, using a double Diels-Alder reaction involving a benzodiyne synthon and styrene.[2][4]

Figure 2: Retrosynthetic approach of the improved this compound synthesis.

Experimental Protocols

The key improvement in this synthesis is the efficient, one-step formation of the tetrahydrobenzotetraphene intermediate.

Table 2: Improved Synthesis of the Key Intermediate for this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Double Diels-Alder Reaction | Bistriflate precursor, Styrene, CsF, Acetonitrile, Reflux | 28% (mixture of isomers) | [2][4] |

This improved method provides the key intermediate in a single step from commercially available materials with a four-fold increased yield compared to the original synthesis.[2][8] The remainder of the synthesis to this compound follows the well-established route developed by Staab and Diederich.[2][10]

On-Surface Synthesis of this compound